molecular formula C22H19F3N2O4 B6546889 N-(2,4-dimethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946255-76-1

N-(2,4-dimethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546889
CAS No.: 946255-76-1
M. Wt: 432.4 g/mol
InChI Key: WKUZZFPNLXCGHL-UHFFFAOYSA-N
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Description

The compound is a dihydropyridine derivative with a trifluoromethylphenyl group and a dimethoxyphenyl group attached. Dihydropyridines are a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show the dihydropyridine ring at the center, with the trifluoromethylphenyl and dimethoxyphenyl groups attached at the 1 and 4 positions, respectively .


Chemical Reactions Analysis

Dihydropyridines are known to undergo a variety of chemical reactions, including oxidation to yield pyridines, reduction to yield piperidines, and various substitutions at the 3 and 5 positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethylphenyl and dimethoxyphenyl groups. These groups could affect the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many dihydropyridines are used as calcium channel blockers in the treatment of hypertension .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry, studying its reactivity and stability under various conditions, and investigating its environmental impact .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4/c1-30-16-9-10-18(19(12-16)31-2)26-20(28)17-4-3-11-27(21(17)29)13-14-5-7-15(8-6-14)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUZZFPNLXCGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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